Cas no 780690-68-8 (2-Pentanamine,1-bromo-4-methyl-)

2-Pentanamine,1-bromo-4-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Pentanamine,1-bromo-4-methyl-
- 1-(Bromomethyl)-3-methylbutylamine
- 780690-68-8
- EN300-4248175
- 1-bromo-4-methylpentan-2-amine
-
- インチ: InChI=1S/C6H14BrN/c1-5(2)3-6(8)4-7/h5-6H,3-4,8H2,1-2H3
- InChIKey: IZIKWFKRKGNEEJ-UHFFFAOYSA-N
- SMILES: CC(C)CC(CBr)N
計算された属性
- 精确分子量: 179.03102
- 同位素质量: 179.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 3
- 複雑さ: 54.5
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.02
2-Pentanamine,1-bromo-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4248175-0.05g |
1-bromo-4-methylpentan-2-amine |
780690-68-8 | 0.05g |
$1032.0 | 2023-05-25 | ||
Enamine | EN300-4248175-2.5g |
1-bromo-4-methylpentan-2-amine |
780690-68-8 | 2.5g |
$2408.0 | 2023-05-25 | ||
Enamine | EN300-4248175-0.1g |
1-bromo-4-methylpentan-2-amine |
780690-68-8 | 0.1g |
$1081.0 | 2023-05-25 | ||
Enamine | EN300-4248175-0.25g |
1-bromo-4-methylpentan-2-amine |
780690-68-8 | 0.25g |
$1131.0 | 2023-05-25 | ||
Enamine | EN300-4248175-5.0g |
1-bromo-4-methylpentan-2-amine |
780690-68-8 | 5g |
$3562.0 | 2023-05-25 | ||
Enamine | EN300-4248175-10.0g |
1-bromo-4-methylpentan-2-amine |
780690-68-8 | 10g |
$5283.0 | 2023-05-25 | ||
Enamine | EN300-4248175-0.5g |
1-bromo-4-methylpentan-2-amine |
780690-68-8 | 0.5g |
$1180.0 | 2023-05-25 | ||
Enamine | EN300-4248175-1.0g |
1-bromo-4-methylpentan-2-amine |
780690-68-8 | 1g |
$1229.0 | 2023-05-25 |
2-Pentanamine,1-bromo-4-methyl- 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
2-Pentanamine,1-bromo-4-methyl-に関する追加情報
Chemical Profile of 2-Pentanamine, 1-bromo-4-methyl- (CAS No. 780690-68-8)
2-Pentanamine, 1-bromo-4-methyl-, identified by its Chemical Abstracts Service (CAS) number 780690-68-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of amines, which are fundamental building blocks in organic synthesis and play a crucial role in the development of various bioactive molecules. The structural features of this compound, particularly the presence of a bromo substituent at the 1-position and a methyl group at the 4-position, contribute to its unique reactivity and potential applications in synthetic chemistry.
The molecular structure of 2-Pentanamine, 1-bromo-4-methyl- consists of a five-carbon chain with an amine functional group at one end and bromine and methyl groups at specific positions. This configuration makes it a versatile intermediate in the synthesis of more complex molecules. The bromo group, in particular, is a valuable handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, which are widely employed in the construction of biaryl structures and other complex organic frameworks.
In recent years, there has been growing interest in the development of novel pharmaceutical agents derived from modified pentane derivatives. The compound 2-Pentanamine, 1-bromo-4-methyl- has been explored as a precursor in the synthesis of potential drug candidates due to its ability to serve as a scaffold for appending various pharmacophores. For instance, researchers have investigated its utility in generating derivatives with antimicrobial and anti-inflammatory properties. The amine functionality provides a nucleophilic site for further derivatization, while the bromo and methyl groups offer distinct handles for selective modifications.
One of the most compelling aspects of 2-Pentanamine, 1-bromo-4-methyl- is its role in the synthesis of chiral compounds. The presence of stereocenters in its structure allows for the preparation of enantiomerically pure or enriched derivatives, which are often essential for achieving high efficacy and selectivity in pharmaceutical applications. Recent advances in asymmetric synthesis have enabled the construction of enantiomerically enriched 2-Pentanamine, 1-bromo-4-methyl- derivatives using transition metal-catalyzed reactions or biocatalytic methods. These approaches have opened up new avenues for developing novel therapeutics with improved pharmacological profiles.
The compound has also found applications in materials science, particularly in the design of liquid crystals and functional polymers. The ability to incorporate 2-Pentanamine, 1-bromo-4-methyl- into polymer backbones can impart unique properties such as thermal stability or solubility enhancements. Additionally, its reactivity with other functional groups makes it a valuable building block for creating polymers with tailored mechanical and electronic properties.
From an industrial perspective, the production and utilization of 2-Pentanamine, 1-bromo-4-methyl- highlight the importance of efficient synthetic routes. Modern methodologies emphasize green chemistry principles, aiming to minimize waste and maximize yields while ensuring scalability for industrial applications. Catalytic processes have been particularly effective in facilitating key transformations involving this compound without excessive reliance on harsh reagents or conditions.
The safety and handling of 2-Pentanamine, 1-bromo-4-methyl- are also critical considerations. While it is not classified as a hazardous material under standard regulatory frameworks, appropriate precautions must be taken to prevent exposure during synthesis and handling. Personal protective equipment (PPE), such as gloves and safety goggles, should be used when working with this compound to ensure safe laboratory practices.
In conclusion,2-Pentanamine, 1-bromo-4-methyl-(CAS No. 780690-68-8) represents a fascinating molecule with diverse applications spanning pharmaceuticals to advanced materials. Its unique structural features make it an invaluable intermediate for synthetic chemists seeking to develop novel bioactive molecules or functional materials. As research continues to uncover new methodologies for its utilization,this compound is poised to remain at the forefront of chemical innovation.
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